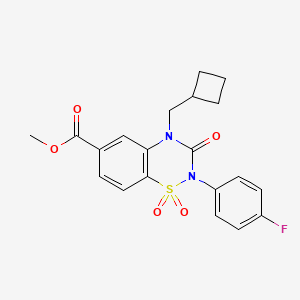![molecular formula C13H17N5OS B12269494 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B12269494.png)
2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions to form the intermediate 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole. This intermediate is then reacted with chloroacetic acid hydrazide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{[4-(Methyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
- 2-(5-{[4-(Ethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
- 2-(5-{[4-(Propyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
Uniqueness
The uniqueness of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can affect the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and improving its bioavailability.
Properties
Molecular Formula |
C13H17N5OS |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[5-(4-propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C13H17N5OS/c1-8(2)9-3-5-10(6-4-9)15-13-18-17-12(20-13)7-11(19)16-14/h3-6,8H,7,14H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
AEXBXGCZEOBCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12269413.png)
![4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12269419.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12269429.png)
![1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269433.png)
![4-cyclobutyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269439.png)

![9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269445.png)
![1-(Cyclopropanesulfonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12269449.png)
![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B12269454.png)
![4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B12269465.png)
![7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12269471.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)
